2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
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Overview
Description
2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene typically involves the use of Stille or Suzuki coupling reactions. These reactions are facilitated by palladium catalysts and involve the coupling of halogenated thiophene derivatives with organotin or boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization would be essential to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, converting the thiophene rings into more saturated forms.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (Br2, Cl2), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene has several applications in scientific research:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its high charge carrier mobility and stability.
Materials Science: Employed in the development of conductive polymers and nanocomposites for advanced materials with unique electrical properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The compound exerts its effects primarily through its conjugated thiophene rings, which facilitate electron delocalization and charge transport. The molecular targets include the active sites in OFETs and OPVs, where the compound acts as a channel for charge carriers. The pathways involved include π-π stacking interactions and charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(5-octylthiophen-2-yl)dithieno[3,2-b2′,3′-d]thiophene: Similar in structure but with different side chains, leading to variations in electronic properties.
2,6-Dioctyldithieno[3,2-b2′,3′-d]thiophene: Another related compound with octyl side chains but different thiophene linkages.
Uniqueness
2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene is unique due to its extended conjugation and multiple thiophene units, which enhance its electronic properties and make it suitable for high-performance applications in organic electronics and materials science .
Properties
CAS No. |
878436-23-8 |
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Molecular Formula |
C40H46S6 |
Molecular Weight |
719.2 g/mol |
IUPAC Name |
2-octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C40H46S6/c1-3-5-7-9-11-13-15-29-17-19-31(41-29)33-21-23-35(43-33)37-25-27-39(45-37)40-28-26-38(46-40)36-24-22-34(44-36)32-20-18-30(42-32)16-14-12-10-8-6-4-2/h17-28H,3-16H2,1-2H3 |
InChI Key |
KCVDTHVHQIBLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCCCC |
Origin of Product |
United States |
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